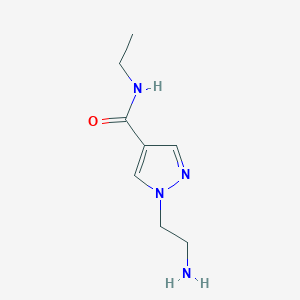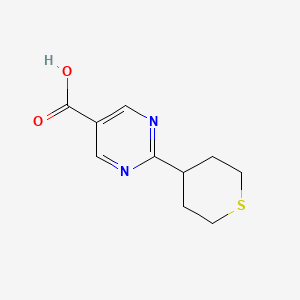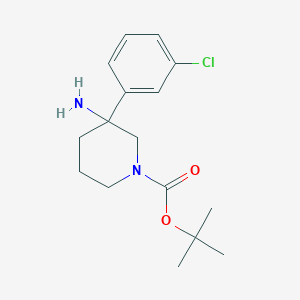
2-Methoxy-4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenol typically involves the formation of the triazole ring followed by its attachment to the phenol moiety. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The phenol group can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.
化学反应分析
Types of Reactions
2-Methoxy-4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under certain conditions.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
2-Methoxy-4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects in various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Methoxy-4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
Uniqueness
2-Methoxy-4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenol is unique due to its specific substitution pattern, which can lead to distinct biological activities and applications. The presence of the methoxy and phenyl groups can influence its interaction with molecular targets, making it a valuable compound for further research and development.
属性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
2-methoxy-4-(5-phenyl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-9-11(7-8-12(13)19)15-16-14(17-18-15)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,16,17,18) |
InChI 键 |
FGNDUOBJJVDHOJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



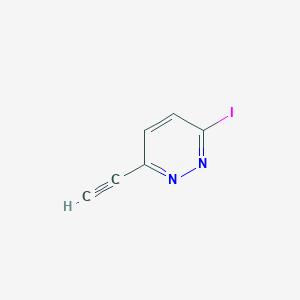
![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)
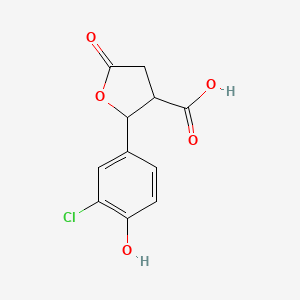
![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)



![Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11789874.png)

